molecular formula C7H5BrClNO4S B13167318 3-bromophenyl N-(chlorosulfonyl)carbamate

3-bromophenyl N-(chlorosulfonyl)carbamate

Cat. No.: B13167318
M. Wt: 314.54 g/mol
InChI Key: DVGMRWVIRFFXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Significance of N-(Chlorosulfonyl)carbamates as Versatile Synthetic Intermediates

N-(Chlorosulfonyl)carbamates have emerged as a class of highly versatile and reactive intermediates in modern organic synthesis. Their development is intrinsically linked to the chemistry of chlorosulfonyl isocyanate (CSI), a powerful and multifaceted reagent. researchgate.netacs.org CSI reacts readily with a wide range of functional groups, including alcohols, amines, and olefins, making it a cornerstone for introducing the sulfamoyl moiety into various molecular frameworks. researchgate.net The reaction of chlorosulfonyl isocyanate with alcohols provides a direct and efficient route to N-(chlorosulfonyl)carbamates, also known as N-alkoxycarbonylsulfamoyl chlorides. rsc.orgorganic-chemistry.orgresearchgate.net

The significance of these carbamates lies in their ability to serve as precursors for a variety of functional groups and reactive species. They are key components in the synthesis of sulfamides and sulfamates, structures that are prevalent in many biologically active molecules. researchgate.net More recently, research has highlighted their role as effective precursors for N-centered radicals. researchgate.netrsc.orgnih.gov Under photoinduced conditions, N-(chlorosulfonyl)carbamates can generate amidyl radicals, which are potent intermediates for constructing carbon-nitrogen (C-N) bonds through direct amidation of arenes and heteroarenes. researchgate.netnih.gov This methodology offers a modern approach to synthesizing complex nitrogen-containing compounds under mild conditions, expanding the toolkit for C-N bond formation. researchgate.netorganic-chemistry.org The ability to generate these reactive species from readily available and low-cost feedstocks like CSI and alcohols underscores their growing importance in synthetic chemistry. rsc.org

Contextualizing 3-Bromophenyl N-(Chlorosulfonyl)carbamate within the Broader Carbamate (B1207046) Landscape and Its Unique Features

Carbamates, characterized by the R-O-C(=O)-N-R' functional group, are a well-established class of organic compounds with diverse applications, ranging from protecting groups in peptide synthesis to their use in pharmaceuticals and agricultural chemicals. nih.govresearchgate.net Within this extensive family, this compound represents a specialized reagent designed for advanced synthetic applications.

Its structure incorporates two key reactive centers: the highly electrophilic N-(chlorosulfonyl) group and a synthetically versatile brominated aromatic ring. The N-(chlorosulfonyl)carbamate moiety provides the reactivity discussed previously, acting as a precursor for sulfamoylation or amidation reactions. The presence of a bromine atom on the phenyl ring at the meta-position introduces a site for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual functionality distinguishes it from simpler alkyl or aryl carbamates, positioning it as a valuable bifunctional building block in multistep syntheses.

Below are the key chemical properties of this compound.

PropertyValue
CAS Number1315368-53-6
Molecular FormulaC7H5BrClNO4S
Molecular Weight314.54 g/mol
MDL NumberMFCD19382010

The unique features of this compound are best appreciated when compared with other related halogenated and non-halogenated analogs.

Compound NameCAS NumberMolecular FormulaKey Structural Feature
Phenyl N-(chlorosulfonyl)carbamate50881-36-2C7H6ClNO4SUnsubstituted Phenyl Ring
2-Bromophenyl N-(chlorosulfonyl)carbamate1315366-47-2C7H5BrClNO4SOrtho-Bromo Substitution
This compound 1315368-53-6 C7H5BrClNO4S Meta-Bromo Substitution
4-Bromophenyl N-(chlorosulfonyl)carbamate1315367-10-2C7H5BrClNO4SPara-Bromo Substitution
4-Methylphenyl N-(chlorosulfonyl)carbamate156150-68-4C8H8ClNO4SPara-Methyl Substitution

Data sourced from commercial supplier information. bldpharm.com

Research Trajectories and Unexplored Reactivity of Halogenated N-(Chlorosulfonyl)carbamates

Current research into N-(chlorosulfonyl)carbamates is heavily focused on leveraging their potential in photoredox catalysis to forge challenging chemical bonds. researchgate.net A significant trajectory involves their use as amidyl radical precursors for the direct C-H amidation of heteroaromatic systems, such as quinoxalin-2(1H)-ones. rsc.orgnih.gov This approach allows for the efficient construction of nitrogen-containing molecules, which are of high interest in medicinal chemistry and materials science. researchgate.net The development of one-pot, multi-component reactions starting from CSI, an alcohol, and a substrate is a key area of investigation, aiming to improve reaction efficiency and streamline synthetic processes. rsc.orgnih.gov

For halogenated derivatives like this compound, a major area of unexplored potential lies in the orthogonal reactivity of its two functional handles. Future research could focus on developing sequential or one-pot transformations that exploit both the N-(chlorosulfonyl)carbamate group and the carbon-bromine bond. For instance, a synthetic sequence could involve an initial photoinduced amidation reaction at the carbamate moiety, followed by a palladium-catalyzed cross-coupling reaction at the bromophenyl group. This would enable the rapid assembly of complex, highly functionalized molecules from a single, versatile starting material.

Furthermore, the influence of the halogen substituent's position (ortho, meta, or para) on the reactivity of the amidyl radical and the efficiency of C-N bond formation remains a subject for detailed mechanistic investigation. Understanding these electronic and steric effects could allow for the fine-tuning of the reagent's reactivity for specific synthetic targets. The development of new catalytic systems that can selectively activate one part of the molecule over the other is another promising avenue for expanding the synthetic utility of these halogenated intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

(3-bromophenyl) N-chlorosulfonylcarbamate

InChI

InChI=1S/C7H5BrClNO4S/c8-5-2-1-3-6(4-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11)

InChI Key

DVGMRWVIRFFXJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=O)NS(=O)(=O)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 Bromophenyl N Chlorosulfonyl Carbamate

Nucleophilic Attack Pathways on the Chlorosulfonylcarbamate Moiety

The chlorosulfonylcarbamate group features two principal electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the sulfur atom of the sulfonyl chloride. The specific site of attack is influenced by the nature of the nucleophile and the reaction conditions.

Reactivity at the Carbonyl Isocyanate Center (if formed in situ)

While 3-bromophenyl N-(chlorosulfonyl)carbamate is a stable molecule, it is conceptually derived from the addition of 3-bromophenol (B21344) to chlorosulfonyl isocyanate (CSI). CSI is a highly reactive intermediate with a potent electrophilic isocyanate carbon. rsc.org Its reactions are central to understanding the potential reactivity of the carbonyl center in related carbamates. Reactions with nucleophiles such as alcohols, amines, or carboxyl groups readily lead to the formation of N-chlorosulfonylurethanes (carbamates), -ureas, and -amides, respectively. researchgate.net The stability of the carbamate (B1207046) group is attributed to resonance stabilization between the amide and carboxyl functionalities. nih.gov However, under certain conditions, intramolecular nucleophilic attack can occur. For instance, the ionized carboxyl group in phenyl N-(o-carboxyphenyl)carbamate can directly displace the phenoxy group, leading to the formation of an isatoic anhydride (B1165640) intermediate. rsc.org This highlights the latent reactivity of the carbamate carbonyl group towards strong, suitably positioned nucleophiles.

Reactivity at the Sulfur Atom of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (SO₂Cl) is a hard electrophilic center, readily attacked by a variety of nucleophiles. This reactivity is a cornerstone of sulfonyl chloride chemistry. organic-chemistry.org For instance, reactions of alkanesulfonyl chlorides with cyclic imines proceed via nucleophilic attack on the sulfur, generating N-alkanesulfonyl cyclic iminium ions. researchgate.net Similarly, sulfonyl chlorides can be reduced in situ and subsequently react with amines to form sulfinamides. nih.gov The reaction conditions, such as temperature and solvent, can significantly influence the outcome, with lower temperatures sometimes favoring the formation of sulfonamides instead. nih.gov In the context of this compound, nucleophiles can attack the sulfur atom, leading to the displacement of the chloride ion and the formation of new sulfonamide, sulfonate ester, or related derivatives, depending on the nucleophile employed.

Cycloaddition Reactions of N-(Chlorosulfonyl)carbamates with Unsaturated Systems

N-(Chlorosulfonyl)carbamates and their precursor, chlorosulfonyl isocyanate (CSI), are well-known for their participation in cycloaddition reactions with unsaturated compounds like alkenes and alkynes. nih.govbiu.ac.il These reactions provide powerful routes for the synthesis of various heterocyclic systems.

[2+2] Cycloadditions with Alkenes and Alkynes

Chlorosulfonyl isocyanate readily undergoes [2+2] cycloaddition reactions with alkenes to yield N-chlorosulfonyl-β-lactams. nih.gov This transformation is a synthetically valuable method for constructing the four-membered β-lactam ring, a core structure in many antibiotics. The reaction is not limited to alkenes; cycloadditions with alkynes are also utilized in synthetic chemistry, for example, in the copper-catalyzed cycloaddition of N-sulfonyl azides with terminal alkynes to form 1,2,3-triazoles. rsc.orgnih.gov While the azide (B81097) functionality is different, the principle of cycloaddition with an alkyne partner is a shared characteristic of sulfonyl-containing reagents.

Elucidation of Concerted vs. Stepwise Reaction Mechanisms

The mechanism of the [2+2] cycloaddition of CSI with alkenes has been a subject of detailed investigation, revealing a fascinating dichotomy between concerted and stepwise pathways. nih.gov While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, they can proceed through stepwise mechanisms involving zwitterionic or diradical intermediates. researchgate.net

Kinetic studies on the reaction of CSI with various alkenes have provided compelling evidence for this mechanistic duality. nih.gov The reaction pathway is highly dependent on the electronic properties of the alkene. For instance, the substitution of a vinyl hydrogen with a fluorine atom can shift the reaction from a stepwise to a concerted pathway. nih.gov Activation parameters derived from these kinetic studies support the change in mechanism. The table below summarizes key findings for the reaction of CSI with different alkenes, illustrating the influence of substrate structure on the reaction mechanism.

Alkene TypeIonization Potential (IP)Proposed MechanismSupporting Evidence
Hydrocarbon Alkenes-Stepwise (via SET intermediate)Kinetic data, activation parameters nih.gov
Fluoroalkenes> 8.9 eVConcertedPlot of ln(rate constant) vs. IP nih.gov
Electron-Rich Monofluoroalkenes< 8.5 eVStepwise (via SET intermediate)Plot of ln(rate constant) vs. IP nih.gov

Role of Single Electron Transfer (SET) and Diradical Intermediates in Reaction Pathways

For cycloadditions that proceed via a stepwise mechanism, the nature of the intermediate is crucial. It was previously thought that CSI reacts with hydrocarbon alkenes through a stepwise dipolar pathway. nih.gov However, more recent evidence supports a mechanism involving a single-electron transfer (SET) to form a dipolar SET intermediate. nih.gov This pathway is particularly favored for electron-rich alkenes. nih.gov The formation of a pre-equilibrium complex on the reaction pathway just prior to the rate-determining step has also been supported by experimental data. nih.gov

The involvement of radical intermediates is also a known feature in the chemistry of related compounds. N-centered radicals can be generated from N-chlorosulfonyl carbamates via photoinduction, which can then participate in various synthetic transformations, including amidation. rsc.orgresearchgate.net Control experiments in related systems have confirmed that reactions can proceed through a radical pathway involving arylsulfonamidyl radicals as intermediates. researchgate.net While not a cycloaddition, this demonstrates the accessibility of radical pathways for this class of compounds, suggesting that diradical intermediates could play a role in certain stepwise cycloaddition reactions under appropriate conditions.

Radical Processes in N-(Chlorosulfonyl)carbamate Transformations

Recent studies have highlighted the role of N-(chlorosulfonyl)carbamates as precursors to nitrogen-centered radicals, enabling novel transformations. These processes are often initiated by photoredox catalysis, providing a mild and efficient pathway for the formation of C-N bonds.

A novel photoinduced amidation protocol has been developed utilizing readily available N-chlorosulfonyl carbamates as effective amidyl-radical precursors. researchgate.netresearchgate.netrsc.org While the specific use of this compound has not been detailed, the general mechanism is applicable. This method has been successfully applied to the direct amidation of various quinoxalin-2(1H)-ones. researchgate.netresearchgate.netrsc.org

The proposed mechanism, initiated by visible light, involves the generation of an amidyl radical from the N-chlorosulfonyl carbamate precursor. This radical then engages in the amidation of the substrate. The synthetic utility of this approach is demonstrated by its application in a one-pot, two-step, three-component process involving chlorosulfonyl isocyanate (CSI), an alcohol, and a quinoxalin-2(1H)-one, which has been shown to significantly improve reaction efficiency. researchgate.netresearchgate.netrsc.org This methodology presents a significant opportunity for expanding the complexity of nitrogen-containing molecules. researchgate.netresearchgate.net

Table 1: Key Features of Photoinduced Amidation with N-Chlorosulfonyl Carbamates

FeatureDescription
Radical Precursor N-Chlorosulfonyl carbamate
Reaction Type Photoinduced Amidation
Substrates Quinoxalin-2(1H)-ones
Key Intermediate Amidyl Radical
Advantages Mild reaction conditions, high efficiency, potential for one-pot synthesis

While direct studies on this compound are not available, related research on photoinduced reactions suggests the involvement of arylsulfonamidyl radicals as key intermediates. researchgate.net In these proposed pathways, the photoredox-catalyzed process would lead to the formation of an arylsulfonamidyl radical, which can then participate in various bond-forming reactions. These radical-mediated pathways are a subject of ongoing research to fully elucidate their scope and mechanism.

Hydrolytic and Solvolytic Reaction Pathways of the Chlorosulfonyl Group

The chlorosulfonyl group is highly susceptible to hydrolysis and solvolysis. The mechanism of these reactions for aryl N-(chlorosulfonyl)carbamates is expected to be complex, potentially involving pathways at both the sulfonyl and carbonyl centers.

Studies on the hydrolysis of related tertiary sulfonylcarbamates, such as aryl N-methyl-N-arylsulfonylcarbamates, indicate that the reaction proceeds in aqueous media to yield the parent sulfonamide and phenol (B47542). The pH-rate profile of these reactions shows both spontaneous and base-catalyzed processes. The kinetic data for the base-catalyzed hydrolysis are consistent with a mechanism involving the rate-limiting formation of a tetrahedral intermediate resulting from the nucleophilic attack of a hydroxide (B78521) ion at the carbamate carbonyl carbon. In some cases, depending on the substituents, the decomposition of this tetrahedral intermediate can become the rate-limiting step.

For secondary carbamates, the presence of an N-H proton can lead to an elimination-addition (E1cB) mechanism under basic conditions, proceeding through an isocyanate intermediate. Given that this compound is a secondary carbamate, this pathway is a plausible route for its hydrolysis. The proposed mechanism involves the deprotonation of the carbamate nitrogen, followed by the elimination of the chloride ion to form an isocyanate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.

Migration Studies and Rearrangement Processes (e.g., in Allylic Systems)

While specific migration or rearrangement studies involving this compound in allylic systems have not been reported, research on other carbamates provides insight into potential mechanistic pathways. For instance, the Overman rearrangement is a well-known rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. A similar rearrangement could be envisioned for N-sulfonyl carbamates.

In the context of allylic systems, N-acyliminium ions can be generated from carbamates and undergo reactions with nucleophiles. For example, the electrooxidative allylation of a carbamate has been shown to proceed through an N-acyliminium ion equivalent. This intermediate is then attacked by an allyl nucleophile, such as allyltrimethylsilane, to yield the allylated product. Such a pathway could be relevant for this compound under appropriate oxidative conditions.

Applications of 3 Bromophenyl N Chlorosulfonyl Carbamate in Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The N-(chlorosulfonyl)carbamate moiety is a powerful tool for synthesizing a range of heterocyclic structures due to its dual reactivity at the electrophilic sulfonyl chloride and carbamate (B1207046) groups.

Synthesis of β-Lactams and Azetidin-2-ones

The synthesis of β-lactams (azetidin-2-ones) is a cornerstone of medicinal chemistry. While the direct application of 3-bromophenyl N-(chlorosulfonyl)carbamate is not prominently featured in available literature, the closely related reagent, chlorosulfonyl isocyanate (CSI), is widely used for this purpose. The reaction proceeds via a [2+2] cycloaddition between CSI and an alkene. This method is highly effective for forming the four-membered β-lactam ring, which is the core structure of penicillin and cephalosporin (B10832234) antibiotics. The reaction is particularly efficient with electron-rich alkenes. acs.org The resulting N-chlorosulfonyl β-lactam is typically stable and can be deprotected under reductive conditions to yield the free β-lactam.

Formation of Five-Membered Cyclic Oxazolidinones and Carbonates

Aryl N-(chlorosulfonyl)carbamates and their parent isocyanates are instrumental in forming five-membered heterocycles. A convenient one-pot method involves the reaction of CSI with epoxides. researchgate.net This reaction can yield both 1,3-oxazolidin-2-ones and 1,3-dioxolan-2-ones (cyclic carbonates). researchgate.net The process is believed to occur through the initial formation of 2-chlorosulfonylimino-1,3-dioxolanes and N-chlorosulfonyl-1,3-oxazolidin-2-ones. These intermediates undergo smooth hydrolysis during aqueous work-up to give the final cyclic carbonate and oxazolidinone products, respectively. researchgate.net This metal-free approach offers advantages such as shorter reaction times, good yields, and simple purification. researchgate.net

Pathways to Sulfamoylurea Derivatives and Sulfamides

N-(halosulfonyl) carbamates are excellent precursors for sulfamoyl ureas, a class of compounds known for their herbicidal activity. thieme.dethieme-connect.com Reagents like hexafluoroisopropyl N-fluorosulfonyl carbamate, which are solid and more stable than liquid CSI or FSI, react with two equivalents of an amine in a double ligation process to directly afford sulfamoyl ureas under ambient conditions. thieme-connect.com

The reaction proceeds in two steps:

The first amine molecule displaces the alkoxy group (e.g., 3-bromophenoxy) to form a halosulfonyl urea (B33335) intermediate.

The second amine molecule displaces the halide on the sulfonyl group to yield the final sulfamoyl urea. thieme-connect.com

This methodology provides a safer and more practical laboratory alternative to using highly reactive and corrosive isocyanates like CSI. thieme.dethieme-connect.com Sulfamides, which are sulfonyl analogues of ureas, can also be synthesized through related pathways involving the reaction of sulfamoyl chlorides with amines. rsc.org

Table 1: Representative Synthesis of Sulfamoyl Ureas from an N-Fluorosulfonyl Carbamate Reagent Data derived from reactions with Hexafluoroisopropyl N-fluorosulfonyl carbamate, a functional analogue.

Starting Amine Product Yield (%) Conditions
3-(Trifluoromethyl)phenylethylamine 3-{2-[3-(Trifluoromethyl)phenyl]ethyl}-1-({2-[3-(trifluoromethyl)phenyl]ethyl}sulfamoyl)urea 92 DABCO, DCM, rt
4-Bromoaniline 3-(4-Bromophenyl)-1-[(4-bromophenyl)sulfamoyl]urea 45 DABCO, DCM, rt
(3-Fluorophenyl)methanamine 3-[(3-Fluorophenyl)methyl]-1-{[(3-fluorophenyl)methyl]sulfamoyl}urea 84 DABCO, DCM, rt

Source: Adapted from Liu, S. et al., Synlett, 2020. thieme-connect.com

Development of Sulfamates and Methyl Sulfamates

The chlorosulfonyl group within this compound is a reactive electrophile that can readily undergo nucleophilic substitution with alcohols. Reaction with a generic alcohol (R-OH) would lead to the formation of an O-alkyl N-(3-bromophenoxycarbonyl)sulfamate. Subsequent hydrolysis or cleavage of the carbamate portion would yield the corresponding sulfamate (B1201201). Specifically, reaction with methanol (B129727) would produce the corresponding methyl sulfamate derivative. This transformation is a standard method for creating the sulfamate functional group, which is an important bioisostere for sulfonamides in medicinal chemistry.

Role in the Synthesis of Benzofuranyl Derivatives and Benzosultams

The reactivity of chlorosulfonyl isocyanate (CSI) with substituted benzofurans provides a pathway to complex, fused heterocyclic systems. For example, the reaction of CSI with 4-methoxy-5-acetyl-6-hydroxybenzofuran leads to the formation of a furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxide derivative. researchgate.net This structure is a type of cyclic sulfonamide, also known as a sultam, fused to the benzofuran (B130515) core. The reaction likely proceeds via addition of CSI to both the phenolic hydroxyl group and the acetyl group, followed by a base-mediated cyclization and elimination to form the final product. researchgate.net This demonstrates the utility of the sulfonyl isocyanate functionality, inherent in precursors like this compound, for constructing complex, fused benzosultams.

Formation of Amino Acid Derivatives and Peptidic Scaffolds

The N-(chlorosulfonyl)carbamate group can be used to modify amino acids and peptides, introducing new functionality and structural constraints. The synthesis of N-acylsulfonamides, which can be considered derivatives of amino acids, can be achieved starting from CSI. researchgate.net A general approach involves the reaction of CSI with an amine to form a chlorosulfonyl urea, which can be further functionalized.

A more direct method for modifying amino acids involves the sulfonylation of amino acid esters. The reaction of a sulfonyl chloride with the free amino group of an amino acid ester hydrochloride can proceed efficiently, often without the need for a base, to yield the corresponding N-sulfonylated amino acid ester. rsc.org This reaction is compatible with various amino acid side chains and preserves the stereochemical integrity of the chiral center. rsc.org By analogy, this compound could serve as a reagent to install a sulfamoylcarbamate group onto the N-terminus of an amino acid or peptide, providing a handle for further diversification or to modulate the biological properties of the parent molecule.

Advanced Spectroscopic Methodologies for Structural Elucidation of N Chlorosulfonyl Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-bromophenyl N-(chlorosulfonyl)carbamate, various NMR techniques are employed to assign specific signals to each nucleus, map out connectivity, and study molecular dynamics.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Structural Correlations

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts are highly sensitive to the molecular structure, including the effects of substituents and the presence of electron-withdrawing groups like the bromophenyl and chlorosulfonyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The aromatic region will display a complex pattern due to the meta-substitution on the benzene (B151609) ring.

The proton at the C2 position, being situated between the bromine and the carbamate (B1207046) substituent, is expected to be the most deshielded among the aromatic protons, appearing as a triplet or singlet-like signal.

The protons at C4 and C6, adjacent to the bromine atom and the carbamate group respectively, will likely appear as distinct doublets of doublets.

The proton at C5, meta to both substituents, will be the most shielded and appear as a triplet.

The N-H proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

The carbonyl carbon (C=O) of the carbamate group is typically found significantly downfield, often in the range of 150-170 ppm.

The carbon atom attached to the oxygen (C1) will also be deshielded.

The carbon atom bearing the bromine (C3) will show a characteristic shift, typically more upfield than if it were substituted with a more electronegative halogen.

The remaining aromatic carbons (C2, C4, C5, C6) will have distinct chemical shifts influenced by the positions of the two substituents.

The following table presents the predicted chemical shifts for this compound, based on data from analogous structures like N-aryl carbamates and substituted benzene derivatives. rsc.orgresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH8.5 - 10.5 (broad singlet)-
C=O-150 - 155
C1-148 - 152
C27.8 - 8.0120 - 124
C3-121 - 123
C47.3 - 7.5130 - 134
C57.2 - 7.4125 - 129
C67.5 - 7.7128 - 132

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond and through-space correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6), confirming their connectivity and aiding in the assignment of the complex splitting patterns. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It is invaluable for assigning the chemical shifts of protonated carbons. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, for instance, connecting the ¹H signals of H2, H4, H5, and H6 to their corresponding ¹³C signals (C2, C4, C5, and C6).

Dynamic NMR and Line-Broadening Studies for Mechanistic Insights and Exchange Processes

The N-(chlorosulfonyl)carbamate linkage can exhibit restricted rotation around the C-N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This can lead to the existence of rotational isomers (rotamers).

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about these conformational exchange processes. orientjchem.org As the temperature is lowered, the rate of rotation may slow down on the NMR timescale, causing initially sharp signals to broaden and then resolve into separate signals for each rotamer. researchgate.net Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, offering insights into the electronic and steric properties of the carbamate group. orientjchem.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to sharp band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carbamate is expected around 1720-1750 cm⁻¹. Its precise position can indicate the extent of conjugation and hydrogen bonding.

S=O Stretches: The chlorosulfonyl group (-SO₂Cl) will exhibit two strong stretching vibrations: an asymmetric stretch typically between 1370-1400 cm⁻¹ and a symmetric stretch between 1170-1200 cm⁻¹.

C-N and C-O Stretches: These vibrations are expected in the fingerprint region, typically between 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weak to medium band in the lower frequency region of the fingerprint, typically around 500-650 cm⁻¹.

The following table summarizes the expected key IR absorption bands.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
C=O (Carbamate)Stretch1720 - 1750Strong
Aromatic C=CStretch1450 - 1600Medium
S=O (asymmetric)Stretch1370 - 1400Strong
S=O (symmetric)Stretch1170 - 1200Strong
C-OStretch1200 - 1250Strong
C-BrStretch500 - 650Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns under ionization.

For this compound (C₇H₅BrClNO₃S), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6), which is a definitive signature for a molecule containing one Br and one Cl atom.

Common fragmentation pathways for this molecule could include:

Loss of Cl: Cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in an [M-35]⁺ and [M-37]⁺ fragment.

Loss of SO₂Cl: Fragmentation involving the loss of the entire chlorosulfonyl radical (·SO₂Cl).

Cleavage of the Carbamate: Fission of the C(O)-O bond or the N-C(O) bond.

Formation of Bromophenyl Cation: Cleavage can lead to the formation of the bromophenyl cation [C₆H₄Br]⁺ or related fragments.

Loss of CO₂: Decarboxylation from the carbamate moiety is a possible fragmentation route. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the confirmation of elemental composition and the determination of the exact mass of a molecule. For this compound, HRMS provides definitive evidence of its molecular formula, C₇H₅BrClNO₄S, by measuring the mass-to-charge ratio (m/z) of its molecular ion with high precision.

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S). This calculated value serves as a benchmark for comparison with the experimentally determined mass. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound.

Table 1: Theoretical Exact Mass and Isotopic Information for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₇H₅⁷⁹Br³⁵ClNO₄S [M] 312.8787
C₇H₅⁸¹Br³⁵ClNO₄S [M+2] 314.8767
C₇H₅⁷⁹Br³⁷ClNO₄S [M+2] 314.8758

Note: The table presents the calculated monoisotopic masses for the major isotopic combinations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbamate functional group.

The bromophenyl moiety is the primary chromophore. The presence of the bromine atom and the N-(chlorosulfonyl)carbamate group as substituents on the phenyl ring will influence the position and intensity of the absorption maxima (λ_max). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the characteristic benzene absorption bands.

Furthermore, N-(chlorosulfonyl)carbamates have the potential to form charge-transfer (CT) complexes with suitable electron donor or acceptor molecules. The formation of such complexes can be monitored by the appearance of a new, broad absorption band at a longer wavelength in the UV-Vis spectrum, which is absent in the spectra of the individual components. This CT band arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. While no specific studies on charge-transfer complexes involving this compound were found in the provided search results, the general principles of CT complex formation are applicable.

Table 2: Expected Electronic Transitions for this compound

Chromophore Electronic Transition Expected Wavelength Range (nm)
Bromophenyl ring π → π* 200 - 280

Note: The expected wavelength ranges are approximate and can be influenced by solvent polarity and other structural features.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been specifically reported in the searched literature, analysis of structurally similar compounds, such as substituted phenyl carbamates, provides a reliable model for its expected solid-state conformation and intermolecular interactions. rsc.orgscienceopen.com

A key feature in the crystal packing of carbamates is the formation of intermolecular hydrogen bonds. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the sulfonyl oxygens (S=O) can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional networks, or more complex three-dimensional supramolecular architectures. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice.

Table 3: Representative Crystallographic Data for Structurally Similar Carbamates

Compound Dihedral Angle (Phenyl/Carbamate) Key Intermolecular Interactions Reference
4-chlorophenyl N-(3,5-dinitrophenyl)carbamate 14.00(9)° and 20.96(9)° N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, π–π interactions

Note: This table provides data from analogous compounds to infer the likely structural characteristics of this compound.

Derivatives and Analogues of 3 Bromophenyl N Chlorosulfonyl Carbamate: Synthesis and Reactivity

Modification of the Phenyl Ring Substituents (e.g., Varying Halogenation Patterns, Electron-Donating/Withdrawing Groups)

The electronic nature of the phenyl ring in aryl N-(chlorosulfonyl)carbamates significantly influences their reactivity. The synthesis of these compounds typically involves the reaction of a substituted phenol (B47542) with chlorosulfonyl isocyanate (CSI). arxada.comresearchgate.net The nature of the substituent on the phenol dictates the nucleophilicity of the hydroxyl group and the stability of the resulting carbamate (B1207046).

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the phenyl ring. orgchemres.orgmdpi.com This reduction in electron density can impact the reactivity of the N-(chlorosulfonyl)carbamate moiety. Theoretical studies on related sulfonyl compounds have shown that EWGs in the meta and para positions can reinforce intramolecular halogen bonds, potentially stabilizing the molecule. orgchemres.org The synthesis of phenyl N-(chlorosulfonyl)carbamates bearing EWGs proceeds, but the resulting compounds may exhibit altered reactivity in subsequent reactions due to the electronic effects transmitted through the aromatic system.

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the phenyl ring. orgchemres.org This can enhance the nucleophilicity of the parent phenol, potentially facilitating the initial reaction with CSI. The increased electron density on the aromatic ring of the resulting carbamate can also influence its subsequent reactions, for instance, by affecting the electrophilicity of the sulfonyl group. Studies on the oxidation of substituted phenyl sulfonates have shown that electron-donating groups can increase the stability of intermediate cation radicals. nih.gov

Varying halogenation patterns on the phenyl ring also provides a means to modulate the compound's properties. Different halogens (F, Cl, Br, I) and their positions on the ring can induce a combination of inductive and resonance effects, thereby fine-tuning the electronic character and reactivity of the N-(chlorosulfonyl)carbamate.

Table 1: Effect of Phenyl Ring Substituents on Reactivity

Substituent TypeExamplePositionExpected Effect on Reactivity
Electron-Withdrawing-NO₂paraDecreases nucleophilicity of parent phenol; may stabilize the carbamate through inductive effects.
Electron-Withdrawing-CNmetaDecreases electron density, potentially altering the electrophilicity of the sulfonyl group. orgchemres.org
Electron-Donating-OCH₃paraIncreases nucleophilicity of parent phenol; may increase reactivity of the derived carbamate.
Electron-Donating-CH₃ortho, paraIncreases electron density on the phenyl ring.
Halogen-Cl, -BrvariousInductive electron withdrawal, can influence overall electronic properties and stability.

Variations in the Carbamate Ester Moiety

Modification of the ester portion of the N-(chlorosulfonyl)carbamate molecule provides another avenue for creating structural diversity and tuning reactivity. This is achieved by reacting chlorosulfonyl isocyanate (CSI) with different alcohols. arxada.com

Alkyl N-(Chlorosulfonyl)carbamates

The reaction of CSI with various aliphatic alcohols leads to the formation of alkyl N-(chlorosulfonyl)carbamates. rsc.org The nature of the alkyl group—primary, secondary, or tertiary—influences the stability and reactivity of the resulting carbamate. For instance, the Burgess reagent, a widely used dehydrating agent, is derived from the reaction of CSI with methanol (B129727) and triethylamine. arxada.com The synthesis is generally straightforward, involving the addition of the alcohol to the highly electrophilic isocyanate carbon of CSI. These alkyl analogues serve as precursors for a variety of sulfamates and sulfamides. researchgate.net

Benzyl (B1604629) and Substituted Benzyl N-(Chlorosulfonyl)carbamates

Benzyl alcohol and its substituted derivatives react with CSI to yield the corresponding benzyl N-(chlorosulfonyl)carbamates. mdpi.com These compounds are valuable intermediates in organic synthesis. The benzyl group can be readily cleaved under various conditions, making it a useful protecting group. The synthesis follows the general principle of nucleophilic addition of the alcohol to the isocyanate. The electronic properties of substituents on the benzyl ring can influence the reactivity of the carbamate, similar to the effects observed with substitutions on the phenyl ring of aryl carbamates. nih.gov

Exploration of Other Sulfonyl Halides (e.g., N-Fluorosulfonyl Carbamates) as Reagent Surrogates

While chlorosulfonyl isocyanate is a common reagent for generating N-(chlorosulfonyl)carbamates, its high reactivity, corrosiveness, and moisture sensitivity can be problematic. thieme-connect.comthieme-connect.com This has led to the exploration of alternative reagents, such as those based on fluorosulfonyl halides.

N-Fluorosulfonyl carbamates have emerged as promising surrogates. For example, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) is a white, bench-stable solid, offering significant handling advantages over liquid CSI and fluorosulfonyl isocyanate (FSI). thieme-connect.comthieme-connect.comthieme.dedntb.gov.ua HFC demonstrates unique reactivity, facilitating double ligation with amines under ambient conditions to directly produce sulfamoyl ureas. thieme-connect.comthieme-connect.com Similarly, N-fluoro-N-(fluorosulfonyl)carbamate (NFC) has been developed as a novel N-fluorinated imide that serves as a modular synthetic handle for the one-step derivatization to amines, sulfonamides, and sulfamides. organic-chemistry.orgresearchgate.net NFC exhibits superior reactivity in certain copper-catalyzed reactions compared to traditional reagents. organic-chemistry.org These fluorinated analogues represent a safer and often more efficient alternative for accessing the valuable sulfamoyl urea (B33335) and sulfamide (B24259) scaffolds. thieme-connect.com

Table 2: Comparison of Sulfonylating Reagents

ReagentChemical FormulaPhysical StateStabilityKey Advantages
Chlorosulfonyl Isocyanate (CSI)ClSO₂NCOLiquidMoisture-sensitive, corrosiveWidely available, highly reactive. arxada.comthieme-connect.com
Fluorosulfonyl Isocyanate (FSI)FSO₂NCOLiquidMoisture-sensitive, corrosiveSimilar reactivity to CSI. thieme-connect.com
Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC)FSO₂NHCOOCH(CF₃)₂SolidBench-stableSafer handling, unique reactivity for one-pot sulfamoyl urea synthesis. thieme-connect.comthieme-connect.comthieme.de
N-Fluoro-N-(fluorosulfonyl)carbamate (NFC)FSO₂N(F)COOR(Typically solid)More stable than isocyanatesModular handle for derivatization, enhanced reactivity in specific catalytic systems. organic-chemistry.orgresearchgate.net

Reactivity Profiles of Derived Sulfamides and Sulfamoyl Ureas

The derivatives of 3-bromophenyl N-(chlorosulfonyl)carbamate and its analogues are primarily used to synthesize sulfamides and sulfamoyl ureas, which are of significant interest due to their biological activities. thieme.denih.gov

The N-(chlorosulfonyl)carbamate acts as a precursor to a sulfamoylating agent. Reaction with a primary or secondary amine typically results in the displacement of the chloride from the sulfonyl group, forming a sulfamide. This reaction is a cornerstone of sulfonamide synthesis. organic-chemistry.org

Sulfamoyl ureas are synthesized through a sequential reaction. The N-(chlorosulfonyl)carbamate first reacts with an amine at the sulfonyl chloride moiety. A subsequent reaction with another amine can then displace the carbamate ester to form the sulfamoyl urea. nih.gov Alternatively, reagents like HFC allow for a one-pot, double-ligation process where two different amines react to directly form the sulfamoyl urea. thieme-connect.com The reactivity of the intermediates and the final products depends on the substituents introduced in the earlier modification steps (sections 7.1 and 7.2), providing a pathway to a diverse library of compounds. The synthesis of sulfonylureas can also be achieved by reacting carbamates with sulfonamides, avoiding the use of hazardous isocyanates directly. rsc.org

Future Directions in 3 Bromophenyl N Chlorosulfonyl Carbamate Research

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation

The synthesis and subsequent transformations of 3-bromophenyl N-(chlorosulfonyl)carbamate can be significantly advanced through the development of innovative catalytic systems. Current synthetic approaches often rely on stoichiometric reagents, which can limit efficiency and generate substantial waste. Future research will likely focus on catalytic methods to improve sustainability and expand the reaction scope.

Photoinduced catalysis, for instance, has emerged as a powerful tool for the generation of reactive intermediates under mild conditions. N-chlorosulfonyl carbamates have been successfully employed as effective amidyl-radical precursors in photoinduced amidation reactions nih.govresearchgate.net. The development of novel photocatalysts could enable the efficient generation of a 3-bromophenylaminyl radical or a related reactive nitrogen species from this compound. This would open up new pathways for C-H functionalization, allowing for the direct introduction of the 3-bromophenylamino moiety into a wide range of organic molecules.

Furthermore, transition metal catalysis offers a wealth of opportunities. Nickel-catalyzed amination of aryl carbamates has been reported, providing a method for C-N bond formation nih.govrsc.org. Research into tailored nickel or other transition metal catalysts could facilitate the direct use of this compound as an aminating agent, potentially with high chemo- and regioselectivity. The development of dual-catalytic systems, combining a photocatalyst with a transition metal catalyst, could also unlock unprecedented transformations researchgate.net.

Catalytic SystemPotential TransformationAdvantages
Photocatalysis C-H AmidationMild reaction conditions, generation of reactive nitrogen species.
Transition Metal Catalysis (e.g., Ni, Cu, Pd) Cross-coupling reactions, AminationHigh efficiency, broad substrate scope, control over selectivity.
Dual Catalysis (Photo- + Transition Metal) Novel C-N bond formationsAccess to unique reactivity and transformations.

Exploration of Stereoselective and Regioselective Reactions Utilizing Chiral Auxiliaries or Catalysts

The development of stereoselective and regioselective reactions is a cornerstone of modern organic synthesis. For this compound, future research will likely focus on controlling the stereochemical outcome of its reactions and directing functionalization to specific positions on the molecule.

The use of chiral catalysts is a promising strategy for achieving enantioselective transformations. Chiral palladium catalysts have been successfully used in the enantioselective synthesis of N-C axially chiral compounds nih.gov. The development of similar chiral catalyst systems could enable the asymmetric transfer of the N-(chlorosulfonyl)carbamate group to prochiral substrates, leading to the synthesis of enantioenriched products. Screening of various chiral ligands and metal catalysts will be crucial in identifying optimal conditions for high enantioselectivity researchgate.net.

Regioselective functionalization of the bromophenyl ring is another important area of exploration. The bromine atom can serve as a handle for various cross-coupling reactions, but controlling the regioselectivity of further substitutions on the aromatic ring can be challenging. Organotin-mediated regioselective functionalization has proven effective for complex molecules like carbohydrates nih.gov. The development of directing groups or specific catalysts could allow for the selective functionalization of the ortho, meta, or para positions relative to the existing substituents, providing access to a diverse range of polysubstituted aromatic compounds.

Integration into Cascade and Multicomponent Reactions for Complex Molecular Architectures

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. Integrating this compound into such reaction sequences could significantly enhance its synthetic value.

The reactive nature of the chlorosulfonylcarbamate moiety makes it an ideal candidate for initiating cascade sequences. For example, its reaction with a suitable nucleophile could generate an intermediate that undergoes a subsequent intramolecular cyclization or rearrangement researchgate.netresearchgate.net. The presence of the 3-bromophenyl group provides an additional site for functionalization within the cascade, potentially through a transition metal-catalyzed cross-coupling event. This could lead to the one-pot synthesis of complex heterocyclic scaffolds.

In the context of MCRs, this compound could serve as a key building block. MCRs, such as the Ugi and Passerini reactions, are highly efficient for generating molecular diversity nih.gov. Designing new MCRs that incorporate this compound could provide rapid access to libraries of novel compounds with potential biological activity. For instance, a reaction involving an isocyanide, a carbonyl compound, a carboxylic acid, and this compound could, in principle, lead to the formation of highly functionalized and complex products.

Advanced Computational Studies for Predictive Reactivity and Reaction Design

Advanced computational studies are poised to play a pivotal role in accelerating the exploration of this compound's reactivity and in the rational design of new reactions. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition states, and the factors that control selectivity.

Predictive models for chemical reactivity are becoming increasingly sophisticated. For instance, models based on the Radical General-Purpose Reactivity Indicator (R-GPRI) and the Radical Fukui Function (RFF) can be used to predict the regioselectivity of radical reactions on nitrogen-containing heteroaromatics nih.gov. Applying similar computational tools to this compound could help predict its reactivity towards various radical species and guide the design of selective C-H functionalization reactions. Furthermore, predictive models for the reactivity of electrophilic compounds can be developed to anticipate the behavior of the chlorosulfonylcarbamate group in various chemical environments acs.orgresearchgate.netnih.gov.

Computational studies can also aid in the design of new catalysts for transformations involving this compound. By modeling the catalytic cycle of a potential reaction, researchers can identify the rate-determining step and design catalysts that lower the activation energy of this step. This approach has been successfully used in the development of nickel-catalyzed amination reactions of aryl carbamates nih.govrsc.org. Similar computational efforts could guide the discovery of novel catalytic systems for the synthesis and transformation of this compound.

Design of New Reagents and Methodologies Based on the Chlorosulfonylcarbamate Scaffold for Undiscovered Transformations

The unique reactivity of the chlorosulfonylcarbamate group can be harnessed to design novel reagents and develop synthetic methodologies for previously inaccessible transformations. The combination of an electrophilic sulfur center, a reactive N-Cl bond (in its activated form), and a carbamate (B1207046) linker offers a versatile platform for chemical innovation.

One promising direction is the development of new electrophilic aminating reagents. By modifying the substituents on the nitrogen or the phenyl ring, it may be possible to tune the reactivity and selectivity of the aminating species generated from the chlorosulfonylcarbamate scaffold. This could lead to the development of reagents for the selective introduction of protected amino groups into complex molecules.

Furthermore, the chlorosulfonylcarbamate moiety could be incorporated into bifunctional reagents designed to participate in novel cyclization or rearrangement reactions. For example, a molecule containing both a chlorosulfonylcarbamate and a tethered nucleophile or reactive group could be designed to undergo a specific intramolecular cascade reaction upon activation. The exploration of such "undiscovered transformations" will rely on a deep understanding of the fundamental reactivity of the chlorosulfonylcarbamate group and creative molecular design. Photoinduced chloroamination cyclization cascades with N-chlorosuccinimide have been demonstrated for related N-(allenyl)sulfonylamides, suggesting the potential for similar cascade reactions with derivatives of this compound acs.org.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.